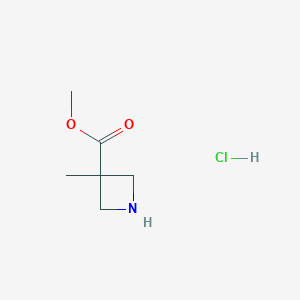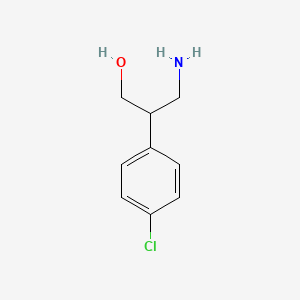
3-Amino-2-(4-chlorophenyl)propan-1-ol
Vue d'ensemble
Description
“3-Amino-2-(4-chlorophenyl)propan-1-ol” is an amino alcohol that consists of a 4-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position . It has a molecular weight of 185.65 .
Synthesis Analysis
The synthesis of a similar compound, “3-(4-Chlorophenyl)propan-1-ol”, involves the use of Lithium Aluminum Hydride (LAH) in dry Tetrahydrofuran (THF). The reaction is allowed to warm to room temperature and stirred overnight .Molecular Structure Analysis
The IUPAC name for this compound is “3-amino-3-(4-chlorophenyl)-1-propanol” and its InChI code is "1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2" .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 84-87 degrees Celsius . It should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Biological Properties : This compound is involved in the synthesis of new derivatives exhibiting pronounced anticonvulsive activities. For instance, Papoyan et al. (2011) synthesized new compounds that demonstrated significant anticonvulsive activity, emphasizing its potential in medicinal chemistry (Papoyan et al., 2011).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents : Research indicates its role in developing cardioselective beta-adrenoceptor blocking agents. Rzeszotarski et al. (1979) found that certain derivatives of this compound exhibit substantial cardioselectivity, highlighting its significance in cardiovascular pharmacology (Rzeszotarski et al., 1979).
Antifungal Activity : Lima-Neto et al. (2012) synthesized 1,2,3-triazole derivatives, including a compound with 3-Amino-2-(4-chlorophenyl)propan-1-ol, which showed promising antifungal activity against Candida strains. This suggests its potential use in developing antifungal agents (Lima-Neto et al., 2012).
Corrosion Inhibition : The compound has been studied for its role in corrosion inhibition. Gao et al. (2007) synthesized tertiary amines, including derivatives of 3-Amino-2-(4-chlorophenyl)propan-1-ol, which exhibited effective inhibition of carbon steel corrosion, indicating its utility in materials science (Gao et al., 2007).
Structural and Spectroscopic Studies : Khalid et al. (2018) conducted structural and spectroscopic investigations of Schiff base derivatives, including those derived from 3-Amino-2-(4-chlorophenyl)propan-1-ol. This research contributes to our understanding of molecular structures and interactions (Khalid et al., 2018).
Antimicrobial Activity : Okasha et al. (2022) synthesized and evaluated the antimicrobial activity of a compound derived from 3-Amino-2-(4-chlorophenyl)propan-1-ol. Their findings revealed potential applications in combating bacterial and fungal infections (Okasha et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
3-amino-2-(4-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,12H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSXASSJRSGBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(4-chlorophenyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



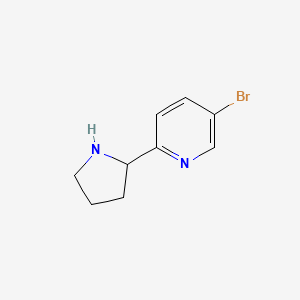
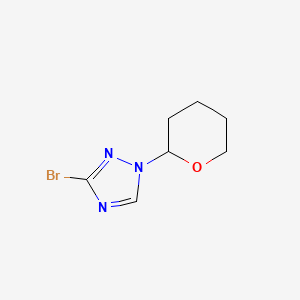


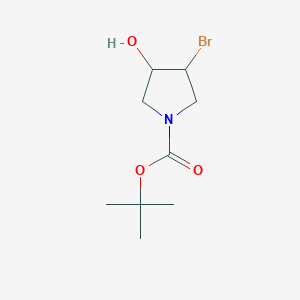
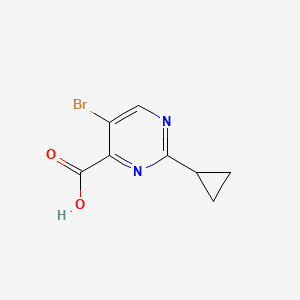


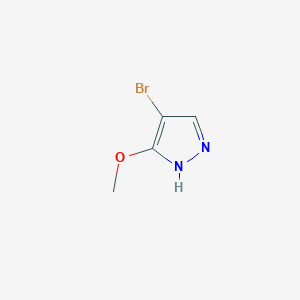
![3-[(Dimethylamino)methyl]-5-methylaniline](/img/structure/B1375473.png)
![6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1375474.png)
![4-[(Dimethylamino)methyl]-3-methylaniline](/img/structure/B1375476.png)

